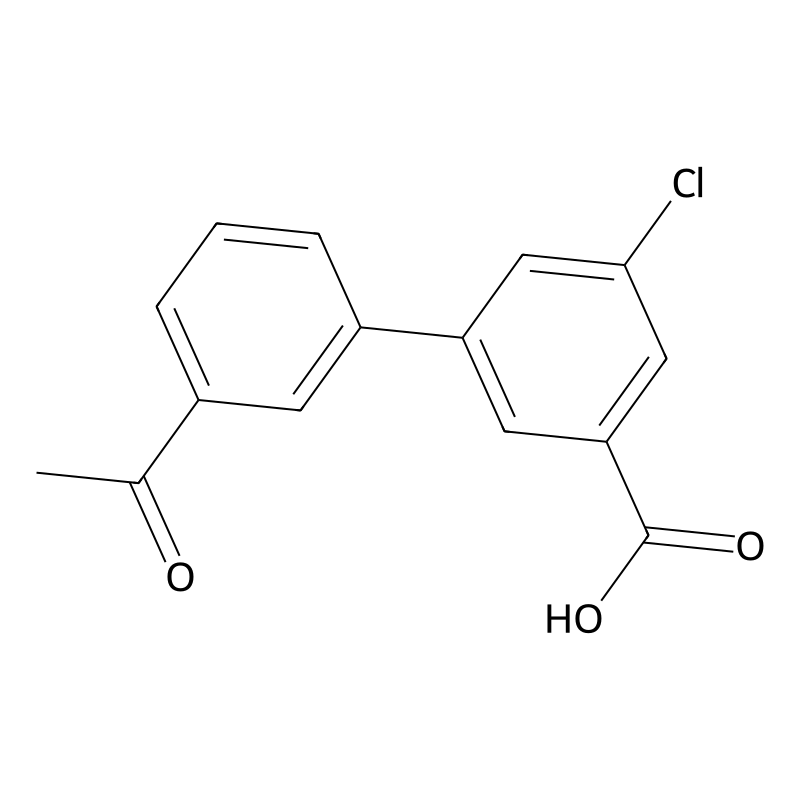

3-(3-Acetylphenyl)-5-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-Acetylphenyl)-5-chlorobenzoic acid is an organic compound characterized by its unique molecular structure, which includes an acetyl group attached to a phenyl ring and a chlorine atom on a benzoic acid moiety. Its chemical formula is , and it is recognized for its potential applications in pharmaceuticals and organic synthesis. The compound exhibits a white crystalline appearance and is soluble in various organic solvents.

- Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

- Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom can be replaced with nucleophiles such as amines or thiols, allowing for the synthesis of various derivatives.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.

- Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction reactions.

- Nucleophilic Substitution: Reagents like sodium amide or thiourea facilitate substitution reactions.

The biological activity of 3-(3-Acetylphenyl)-5-chlorobenzoic acid is linked to its ability to interact with specific molecular targets within biological systems. The acetyl group can form hydrogen bonds with amino acid residues in proteins, potentially modulating their function. Additionally, the chlorine atom may participate in halogen bonding, further influencing the compound's biological properties. Studies suggest that such interactions could affect various biochemical pathways, making this compound a candidate for further research in medicinal chemistry.

The synthesis of 3-(3-Acetylphenyl)-5-chlorobenzoic acid typically involves the acylation of 3-chlorobenzoic acid with 3-acetylphenylboronic acid. This reaction is usually conducted under the influence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere. The process requires heating to promote the coupling reaction, yielding the desired product.

Industrial Production

In industrial settings, the synthesis follows similar routes but employs larger reactors with stringent control over reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often utilized to enhance efficiency and reduce production costs.

3-(3-Acetylphenyl)-5-chlorobenzoic acid has several notable applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural features.

- Organic Synthesis: The compound is utilized in organic chemistry for developing new materials and chemical entities.

- Research: Its biological activity makes it a subject of interest in pharmacological studies aimed at understanding drug-receptor interactions.

Research into the interaction studies of 3-(3-Acetylphenyl)-5-chlorobenzoic acid has revealed that its acetyl group can enhance binding affinity with certain biological targets. For instance, modifications at the 3-position of the phenyl ring have been shown to significantly impact biological activity. Comparative studies indicate that substituting chlorine with other halogens or electron-withdrawing groups can lead to varying degrees of potency, highlighting the importance of structural nuances in mediating biological effects.

Several compounds share structural similarities with 3-(3-Acetylphenyl)-5-chlorobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-Acetylphenylboronic acid | Acetylphenyl moiety without chlorobenzoic acid | Lacks chlorine substituent |

| 3-(3-Acetylphenyl)-4-chlorobenzoic acid | Chlorine at position 4 instead of position 5 | Different positioning of chlorine affects reactivity |

| 3-(3-Acetylphenyl)-5-bromobenzoic acid | Bromine atom instead of chlorine | Bromine's larger size alters electronic properties |

| 2-(Acetyloxy)-5-chlorobenzoic acid | Acetyloxy group instead of acetyl | Different functional group impacts reactivity |

Uniqueness

The uniqueness of 3-(3-Acetylphenyl)-5-chlorobenzoic acid lies in the specific arrangement of its functional groups, which significantly influences its chemical reactivity and biological activity. This distinct structural configuration makes it a valuable compound for various applications in research and industry.